molecular formula C7H7N3O B3349016 Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- CAS No. 19943-97-6

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-

Cat. No. B3349016
CAS RN: 19943-97-6
M. Wt: 149.15 g/mol
InChI Key: GSFUNLAUWYNNCT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .


Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine is mainly based on the pattern and position of the substitution . This structure acts as a versatile scaffold in organic synthesis and drug development .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has been involved in various chemical reactions. The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .

Future Directions

Imidazo[1,2-a]pyrazine is expected to bring about future developments in the field of organic synthesis and drug development . Its wide range of applications in medicinal chemistry suggests that it will continue to receive significant attention in the synthetic chemistry community .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-7(11)10-3-2-8-4-6(10)9-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUNLAUWYNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434053
Record name IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-

CAS RN

19943-97-6
Record name IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 2
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 3
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 4
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 5
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 6
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-

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